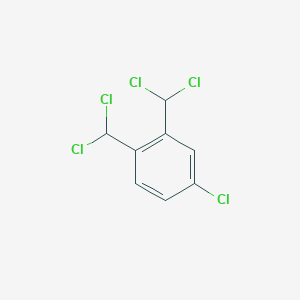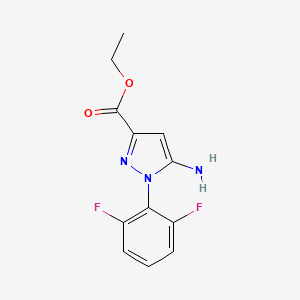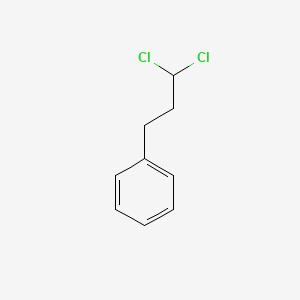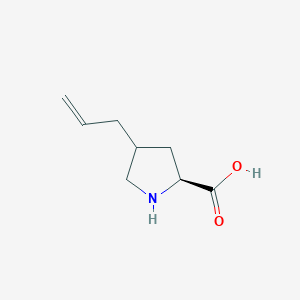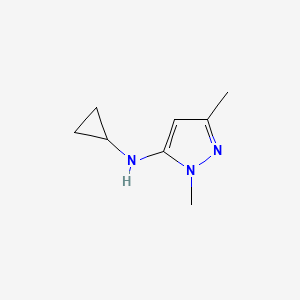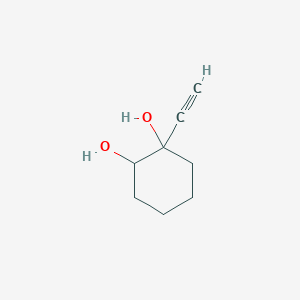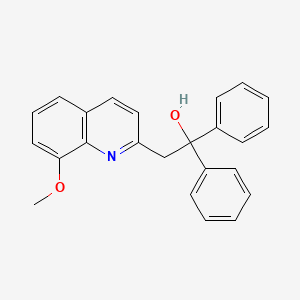
2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol typically involves the condensation of 8-methoxyquinoline with benzophenone derivatives. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent (CrO3 in H2SO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used.
Major Products Formed
Oxidation: Formation of 2-(8-methoxyquinolin-2-yl)-1,1-diphenylketone.
Reduction: Formation of 2-(8-methoxyquinolin-2-yl)-1,1-diphenylethane.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming complexes that exhibit unique fluorescence properties. This interaction is often mediated through the quinoline ring and the hydroxyl group, which can coordinate with the metal ions. The compound’s ability to form stable complexes with metal ions makes it useful in various analytical and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(8-Hydroxyquinolin-2-yl)-1,1-diphenylethanol
- 2-(8-Methoxyquinolin-2-yl)-1,1-diphenylmethanol
- 2-(8-Methoxyquinolin-2-yl)-1,1-diphenylketone
Uniqueness
2-(8-Methoxyquinolin-2-yl)-1,1-diphenylethanol is unique due to its specific structural features, such as the presence of both a methoxy group and a hydroxyl group on the quinoline ring. This combination allows for versatile chemical reactivity and the formation of stable metal complexes, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
55484-40-7 |
|---|---|
Molecular Formula |
C24H21NO2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(8-methoxyquinolin-2-yl)-1,1-diphenylethanol |
InChI |
InChI=1S/C24H21NO2/c1-27-22-14-8-9-18-15-16-21(25-23(18)22)17-24(26,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-16,26H,17H2,1H3 |
InChI Key |
AGFDYDFEKIYPSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)CC(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



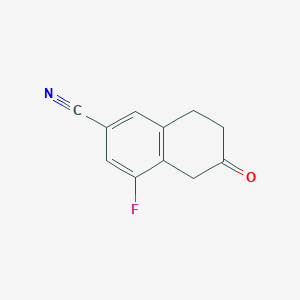
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
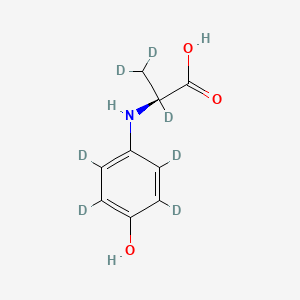

![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
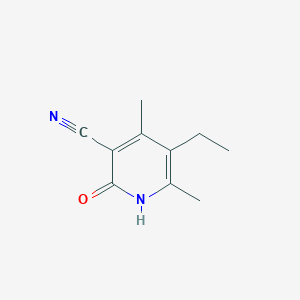
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
